6-Methoxythieno[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
6-methoxythieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-6-4-5-11-8(6)9-7/h2-5H,1H3 |
InChI Key |
AJIXLGBVYGUBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxythieno 2,3 B Pyridine and Its Structural Analogues
Conventional Synthetic Routes to the Thieno[2,3-b]pyridine (B153569) Core
Traditional methods for constructing the thieno[2,3-b]pyridine skeleton primarily rely on building one of the heterocyclic rings onto a pre-existing partner ring. scielo.br
Ring-Closure Strategies for Thiophene (B33073) and Pyridine (B92270) Ring Formation
The construction of the thieno[2,3-b]pyridine system can be achieved through two main ring-closure strategies: forming the thiophene ring onto a pyridine precursor or, conversely, constructing the pyridine ring onto a thiophene derivative. scielo.brnih.gov
One of the most prevalent methods for thiophene ring formation is the Gewald reaction. This involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a base. researchgate.net A variation of this approach starts with 3-cyanopyridine-2(1H)-thiones, which are alkylated with α-halo carbonyl or α-haloacetonitrile compounds. igi-global.com The resulting 2-(alkylthio)-pyridine-3-carbonyls or carbonitriles then undergo intramolecular Thorpe-Ziegler cyclization to furnish the thieno[2,3-b]pyridine core. igi-global.com The rate of this cyclization is influenced by the electron-withdrawing nature of the substituents and the concentration of the carbanion intermediate. igi-global.com Various bases can be employed for this cyclization, including potassium hydroxide, sodium alkoxides, and piperidine (B6355638), often requiring heat. researchgate.net
Alternatively, the pyridine ring can be constructed onto a thiophene core. For instance, the Gould-Jacobs reaction can be utilized, which involves the intramolecular cyclization of an enamino diester derived from a thiophene precursor to yield a thieno[3,2-b]pyridine (B153574) derivative. igi-global.com Another method involves the intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates, facilitated by iodine, to produce thieno[3,2-b]pyridines. igi-global.com
A summary of representative conventional ring-closure reactions is presented in Table 1.
Table 1: Conventional Ring-Closure Strategies for Thieno[2,3-b]pyridine Synthesis
| Starting Material | Reagents | Key Intermediate | Cyclization Method | Reference |
|---|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thione | α-Haloacetonitrile | 2-(Cyanomethylthio)pyridine-3-carbonitrile | Thorpe-Ziegler | igi-global.com |
| 2-Aminothiophene-3-carboxylate esters | - | - | Thermally promoted elimination/decarboxylation followed by nucleophilic cyclization | researchgate.net |
| Thiophen-2-yl-acrylates | Iodine | - | Intramolecular electrophilic aromatic cyclization | igi-global.com |
Functionalization of Pre-existing Thieno[2,3-b]pyridine Systems
Once the core thieno[2,3-b]pyridine scaffold is assembled, further modifications can introduce various functional groups. mdpi.comasianpubs.org Common reactions include electrophilic and nucleophilic substitutions. For example, bromination of the thieno[2,3-b]pyridine core can be achieved using bromine in dichloromethane (B109758) at low temperatures, providing a handle for subsequent cross-coupling reactions. researchgate.net The resulting bromo-substituted thienopyridines are versatile intermediates for introducing aryl and other groups. researchgate.net
Other functionalization strategies include oxidation of the sulfur atom to form sulfoxides and sulfones, and reduction to yield thiol derivatives. The introduction of an amine group can be achieved through methods like reductive amination of a corresponding carbaldehyde. This involves the formation of an imine with an amine, followed by reduction with agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
One-Pot Multicomponent Reactions for 6-Methoxythieno[2,3-b]pyridine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like thieno[2,3-b]pyridines in a single step from simple starting materials. nih.govtandfonline.com These reactions are particularly valuable for creating molecular diversity.
A notable example is the synthesis of polysubstituted pyridines via a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), a ketone, and an ammonium (B1175870) salt. nih.govekb.eg By carefully selecting the starting materials, this methodology can be adapted for the synthesis of thieno[2,3-b]pyridine derivatives. For instance, a three-component reaction of malononitrile, aldehydes, and thiophenol can lead to the formation of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, which can be further cyclized to thieno[2,3-b]pyridines. scielo.br Another approach involves the reaction of sulfur, acetophenones, and indoles, catalyzed by a magnetic nanoparticle-supported deep eutectic solvent, to produce thieno[2,3-b]indoles, a related fused system. rsc.org
While direct one-pot syntheses specifically targeting this compound are less commonly reported, the principles of MCRs provide a powerful strategy for its potential synthesis by incorporating a methoxy-substituted pyridine precursor.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grdntb.gov.ua
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig) for Core Assembly and Functionalization
Palladium-catalyzed cross-coupling reactions are instrumental in both the construction and functionalization of the thieno[2,3-b]pyridine scaffold. asianpubs.orgnih.gov
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is widely used. mdpi.com For instance, 2-chloro-3-alkynyl quinoxalines/pyrazines react with sodium sulfide (B99878) (NaSH) following a Sonogashira coupling to construct the fused thiophene ring. researchgate.net Similarly, the reaction of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (het)arylalkynes, catalyzed by Pd/Cu, yields Sonogashira coupling products that can undergo subsequent intramolecular cyclization. mdpi.com This strategy can be applied to synthesize precursors for this compound by starting with an appropriately substituted and halogenated pyridine derivative.
The Suzuki-Miyaura coupling is another powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. nih.govd-nb.info This reaction is highly valued for its mild conditions and the commercial availability of a wide range of boronic acids and their esters. d-nb.info A variety of new bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton have been synthesized in high yields by the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl or heteroaryl boronic esters. nih.gov This method is directly applicable for introducing aryl or other groups at specific positions of the thieno[2,3-b]pyridine core, including the synthesis of precursors to this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.comipb.pt This reaction is crucial for synthesizing arylamines from aryl halides or triflates. It has been successfully employed in the synthesis of aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series by coupling methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes. mdpi.comnih.gov The reaction conditions, such as the choice of ligand (e.g., Xantphos, rac-BINAP) and solvent, are often tailored based on the electronic properties of the coupling partners. ipb.pt
A comparative overview of these cross-coupling reactions is provided in Table 2.
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions in Thieno[2,3-b]pyridine Synthesis
| Reaction | Catalyst/Ligand | Reactants | Bond Formed | Key Features | References |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd/Cu | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) | Synthesis of alkynyl-substituted heterocycles. | mdpi.commdpi.comrsc.org |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Organoboron Compound + Organohalide | C(sp²)-C(sp²) | High tolerance of functional groups, mild conditions. | nih.govd-nb.infonih.govresearchgate.netmdpi.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos or BINAP | Amine + Aryl Halide/Triflate | C-N | Formation of arylamines, ligand choice is crucial. | mdpi.comipb.ptnih.govresearchgate.net |
C-H Functionalization Methodologies for Selective Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. dntb.gov.ua Rhodium(III)-catalyzed C-H activation has been utilized for the formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com In this reaction, the carboxylic acid group acts as a directing group, guiding the catalyst to activate a specific C-H bond. This approach has also been applied to the thieno[2,3-b]pyridine system. mdpi.com
Palladium-catalyzed C-H activation has also been explored. For instance, conditions have been optimized for the C-H activation of thienopyrazines, a related heterocyclic system, using ligands like P(tBu)₃ or X-Phos. acs.org Furthermore, selective ortho-alkylation of pyridines can be achieved through C-H addition to olefins catalyzed by rare-earth metal complexes. beilstein-journals.org These advancing methodologies hold significant promise for the direct and selective derivatization of the this compound scaffold, offering more efficient synthetic routes to novel analogues. nih.gov
Green Catalysis and Sustainable Synthetic Practices
The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound, aiming to reduce environmental impact and improve efficiency. These approaches often involve the use of environmentally benign solvents, catalyst-free reactions, or the use of recyclable catalysts.
One notable green approach involves the use of visible light-promoted reactions. For instance, the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines has been achieved through a selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines using blue LED in an oxygen atmosphere at room temperature. tandfonline.com This method avoids harsh reagents and high temperatures, representing a significant step towards sustainable synthesis. tandfonline.com
Microwave-assisted synthesis is another cornerstone of green chemistry that has been applied to the synthesis of pyridine derivatives. acs.org This technique often leads to shorter reaction times, higher yields, and can be performed in one-pot multicomponent reactions, which reduces waste and energy consumption. acs.org
Furthermore, metal-free synthesis strategies are gaining traction. A method for synthesizing thieno[2,3-c]pyridine (B153571) derivatives has been developed that avoids metal catalysts, thereby preventing toxic residues in the final products. nih.govkuleuven.be This approach is not only more environmentally friendly but also cost-effective and utilizes readily available starting materials. nih.govkuleuven.be The transition from traditional metal-catalyzed reactions, which often involve expensive and toxic catalysts, to these more sustainable methods aligns with the core principles of green chemistry. researchgate.net
The use of recyclable catalysts, such as pyridine-2-carboxylic acid for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, showcases another green protocol. This catalyst is cost-effective, simple to use, and can be recovered and reused, minimizing waste. rsc.org
| Green Chemistry Approach | Key Features | Example Application |
| Visible Light-Promoted Synthesis | - Uses light as an energy source- Mild reaction conditions- Avoids harsh reagents | Synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines tandfonline.com |
| Microwave-Assisted Synthesis | - Reduced reaction times- Higher yields- Suitable for one-pot reactions | Synthesis of various pyridine derivatives acs.org |
| Metal-Free Synthesis | - Avoids toxic metal catalysts- Cost-effective- Environmentally friendly | Synthesis of thieno[2,3-c]pyridine derivatives nih.govkuleuven.be |
| Recyclable Catalysts | - Minimizes waste- Cost-effective- Simple to use | Pyridine-2-carboxylic acid catalyzed synthesis of chromene derivatives rsc.org |
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of substituted thieno[2,3-b]pyridines to ensure the desired isomer is obtained.
A significant breakthrough in regioselective synthesis was the development of a mild bromination of thieno[2,3-b]pyridine that proceeds with high selectivity for the 4-position, achieving an 87% isolated yield. nih.govacs.orgacs.orgacs.org This was achieved by first preparing the thieno[2,3-b]pyridine N-oxide, which then directs the bromination. acs.org The choice of solvent was found to be crucial, with dichloromethane (DCM) providing the best regioselectivity and ease of workup. acs.org This 4-bromothieno[2,3-b]pyridine (B6589361) serves as a versatile building block for further functionalization through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of various aryl and amino groups at the 4-position. acs.orgacs.org
For instance, the Suzuki-Miyaura coupling of 4-bromothieno[2,3-b]pyridine with various arylboronic acids has been shown to produce 4-arylthieno[2,3-b]pyridines in yields up to 93%. acs.org Specifically, the reaction with (4-methoxyphenyl)boronic acid yields 4-(4-methoxyphenyl)thieno[2,3-b]pyridine. acs.org
In terms of stereoselectivity, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) has been reported to produce dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines in a stereoselective manner. researchgate.net While the specific stereochemistry of the products was determined, the focus of this work was on the unusual dimerization rather than the synthesis of a specific stereoisomer of a monomeric thienopyridine. researchgate.net Future work in this area could involve the stereoselective synthesis of alcohol derivatives of thieno[2,3-b]pyridines to determine if one enantiomer exhibits greater biological activity. mdpi.com
| Reaction | Reagents and Conditions | Product | Regio/Stereo-selectivity |
| Bromination | Thieno[2,3-b]pyridine N-oxide, Bromide source, Ms₂O, DCM, 0 °C | 4-Bromothieno[2,3-b]pyridine | Highly regioselective for the 4-position (87% yield) nih.govacs.orgacs.orgacs.org |
| Suzuki-Miyaura Coupling | 4-Bromothieno[2,3-b]pyridine, Arylboronic acid, Pd catalyst | 4-Arylthieno[2,3-b]pyridines | High yield coupling at the 4-position acs.org |
| Dimerization | 3-Aminothieno[2,3-b]pyridine-2-carboxamides, Sodium hypochlorite | Dimeric pyrrolo[2',3':4,5]thieno[2,3-b]pyridines | Stereoselective formation of the dimer researchgate.net |
Process Intensification and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of process intensification and scale-up strategies. The goal is to develop safe, efficient, and cost-effective manufacturing processes.
Process intensification focuses on developing smaller, more efficient, and often continuous manufacturing processes. efce.info For the synthesis of related heterocyclic compounds, continuous flow processes have been successfully implemented. These systems allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and purity of the final product. For example, the industrial synthesis of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid utilizes continuous flow processes to achieve yields exceeding 85% and purity greater than 98%.
The scale-up of reactions, such as the Heck coupling used in the synthesis of various pharmaceuticals, has been extensively studied. researchgate.net These studies often involve optimizing catalyst loading, reaction times, and solvent choice to make the process viable on a large scale. researchgate.net For instance, the scale-up of a ring-closing metathesis (RCM) reaction for an antiviral drug intermediate involved a move from dichloromethane to toluene (B28343) as the solvent and the identification of a more effective catalyst to improve the turnover number and frequency. researchgate.net
A key step in the synthesis of many thieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization. researchgate.net For large-scale production, optimizing the conditions for this cyclization is crucial. This can involve the use of various bases and solvents, and in some cases, catalyst-free conditions under high temperatures. researchgate.net The choice of conditions will depend on the specific substrate and the desired scale of production.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a powerful strategy for process intensification. researchgate.net This approach reduces waste, saves time, and lowers operational costs.
| Process Consideration | Key Strategies | Example Application |
| Process Intensification | - Continuous flow reactors- Precise control of reaction parameters | Industrial synthesis of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid with >85% yield |
| Scale-Up | - Catalyst optimization- Solvent selection- Reaction condition optimization | Large-scale synthesis of an antiviral drug intermediate via Ring-Closing Metathesis researchgate.net |
| Reaction Optimization | - Thorpe-Ziegler cyclization optimization- One-pot synthesis development | Synthesis of thieno[2,3-b]pyridines from 3-cyanopyridine-2(1H)-thiones researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 6 Methoxythieno 2,3 B Pyridine
Electrophilic Aromatic Substitution Reactions of the Thieno[2,3-b]pyridine (B153569) System
The thieno[2,3-b]pyridine ring system is generally less susceptible to electrophilic aromatic substitution than benzene (B151609), a characteristic attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. uoanbar.edu.iqalchempharmtech.com This deactivating effect is analogous to that observed in nitrobenzene. uoanbar.edu.iq Electrophilic attack on the pyridine ring typically requires vigorous reaction conditions. uoanbar.edu.iq
In the thieno[2,3-b]pyridine system, the position of electrophilic attack is influenced by the relative electron densities of the carbon atoms in both the thiophene (B33073) and pyridine rings. For pyridine itself, electrophilic substitution preferentially occurs at the 3- and 5-positions, which are meta to the nitrogen atom, as these positions are less electron-deficient than the ortho and para positions. uoanbar.edu.iq Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) suggest that while the reaction has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine nitrogen, further deactivating the ring towards electrophilic attack. rsc.org
Nucleophilic Substitution Reactions on the Pyridine and Thiophene Rings
The pyridine ring is inherently activated towards nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom which can stabilize the negatively charged intermediates. uoanbar.edu.iqabertay.ac.uk This reactivity is enhanced in the presence of a good leaving group, such as a halogen, at these positions. abertay.ac.uk The Chichibabin reaction, the amination of pyridine at the 2-position using sodamide, is a classic example of nucleophilic substitution on an unsubstituted pyridine ring. abertay.ac.uk
In the context of 6-Methoxythieno[2,3-b]pyridine, the pyridine ring's reactivity towards nucleophiles is a key aspect of its chemistry. While the methoxy (B1213986) group at the 6-position is not a typical leaving group, nucleophilic substitution can occur at other positions if they bear a suitable leaving group. For instance, a halogen atom at the 2- or 4-position of the thieno[2,3-b]pyridine scaffold would be readily displaced by nucleophiles. abertay.ac.uk
The thiophene ring can also undergo nucleophilic substitution, although it is generally less reactive than the pyridine ring in this regard. In some fused thiophene systems, organolithium reagents have been shown to add to the sulfur atom, leading to a ring-opening reaction, which represents a form of nucleophilic attack. researchgate.net
Studies on related thieno[2,3-b]pyridine derivatives have demonstrated the feasibility of nucleophilic substitution reactions. For example, the synthesis of various 3-amino-thieno[2,3-b]pyridine-2-carboxamides often involves the nucleophilic displacement of a chloride ion on the pyridine ring. semanticscholar.org The mechanism of nucleophilic substitution on sp² hybridized carbons, such as those in the pyridine and thiophene rings, can proceed through different pathways, including S_NAr (addition-elimination) or S_N(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms. nih.gov The specific pathway is dependent on the substrate, nucleophile, and reaction conditions.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of the thieno[2,3-b]pyridine system can involve both the pyridine and thiophene rings, as well as the methoxy substituent.
Oxidation: The pyridine ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form an N-oxide, typically using a peracid like peracetic acid. abertay.ac.uk Pyridine N-oxides exhibit different reactivity patterns compared to the parent pyridine. abertay.ac.uk The thiophene ring is more susceptible to oxidation at the sulfur atom, which can lead to the formation of sulfoxides and sulfones. In a study on 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidative dimerization was observed upon treatment with sodium hypochlorite (B82951) (NaOCl). nih.gov This suggests that the thieno[2,3-b]pyridine core can undergo complex oxidative transformations.
Reduction: The pyridine ring can be reduced to piperidine (B6355638) under various conditions, such as catalytic hydrogenation or using sodium in ethanol. uoanbar.edu.iq The reduction of pyridinium (B92312) salts with complex metal hydrides like lithium aluminum hydride is also a known transformation. abertay.ac.uk It has been noted that it is generally easier to reduce pyridines than the corresponding benzenes. abertay.ac.uk For the thieno[2,3-b]pyridine system, selective reduction of the pyridine ring while leaving the thiophene ring intact is a potential synthetic pathway.
The methoxy group itself is generally stable to many reducing agents but can be cleaved under certain conditions as discussed in the next section.
Functional Group Interconversions and Modifications of the Methoxy Moiety
The methoxy group at the 6-position of the thieno[2,3-b]pyridine ring is a key functional handle that can be modified to generate a variety of derivatives. The most common transformation of a methoxy group on an aromatic ring is its cleavage to a hydroxyl group (demethylation). This is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃).
Once converted to a hydroxyl group, a wide range of functional group interconversions become accessible. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles in an S_N2 reaction. ub.edu This allows for the introduction of a wide array of functionalities at the 6-position.
The following table summarizes some potential functional group interconversions starting from the 6-methoxy group:
| Starting Group | Reagent(s) | Product Group | Reaction Type |
| -OCH₃ | BBr₃ or HBr | -OH | Ether Cleavage |
| -OH | TsCl, pyridine | -OTs | Sulfonylation |
| -OTs | NaX (X = Cl, Br, I) | -X | Nucleophilic Substitution |
| -OH | PBr₃ | -Br | Halogenation |
| -OTs | NaN₃ | -N₃ | Nucleophilic Substitution |
| -N₃ | H₂, Pd/C or LiAlH₄ | -NH₂ | Reduction |
These transformations highlight the versatility of the methoxy group as a precursor for introducing diverse substituents onto the thieno[2,3-b]pyridine scaffold. ub.eduvanderbilt.edu
Mechanistic Elucidation Studies of this compound Reactions
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies. Both experimental and computational methods are employed for mechanistic elucidation.
Experimental studies often involve kinetic analysis, isolation and characterization of intermediates, and isotopic labeling experiments. For instance, the study of the oxidative dimerization of 3-aminothieno[2,3-b]pyridines involved detailed analysis of the reaction scope, limitations, and stereochemistry of the products to infer the reaction mechanism. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the identification of the most likely reaction pathway. For example, DFT studies have been used to investigate the mechanism of nucleophilic substitution reactions of pyridine derivatives. nih.gov
In the context of this compound, computational studies could provide insights into:
The regioselectivity of electrophilic aromatic substitution by calculating the relative stabilities of the possible intermediates.
The energy barriers for different nucleophilic substitution pathways.
The electronic structure of the molecule and how it influences its reactivity.
The mechanism of action of biologically active derivatives by modeling their interactions with target proteins. nih.gov
While specific mechanistic studies on this compound itself are not extensively covered in the provided search results, the principles and techniques used for related heterocyclic systems are directly applicable. nih.govscispace.com
Strategies for Derivatization and Chemical Space Exploration of 6 Methoxythieno 2,3 B Pyridine
Systematic Diversification of Peripheral Substituents on the Thieno[2,3-b]pyridine (B153569) Core
The systematic diversification of substituents on the thieno[2,3-b]pyridine core is a key strategy to modulate the biological activity of this scaffold. Research has shown that even minor modifications to the peripheral substituents can lead to significant changes in potency and selectivity.
One common approach involves the modification of the arylcarboxamido group at the 2-position. For instance, the introduction of various substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has been explored to study the effect of electron-withdrawing and electron-donating groups on their biological activity. nih.gov A study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines demonstrated that incorporating bulky ester and carbonate functional groups can improve anti-proliferative activity by disrupting crystal packing. mdpi.com
Another point of diversification is the 5-position of the thieno[2,3-b]pyridine ring. The synthesis of analogues with benzoyl or secondary benzyl (B1604629) alcohol tethers at this position has been reported, with the alcohol-containing derivatives showing improved efficacy. mdpi.com Furthermore, the introduction of a tethered propyl-aryl group at the 5-position has been shown to result in improved antiproliferative activity. nih.gov The para position of a 4-phenyl ring substituent has also been identified as a suitable point for attaching side chains to improve properties like aqueous solubility. researchgate.net
The following table summarizes some of the reported derivatizations of the thieno[2,3-b]pyridine core and their observed effects:
| Position of Derivatization | Substituent Type | Observed Effect |
| 2-Arylcarboxamido | Bulky esters and carbonates | Increased anti-proliferative activity mdpi.com |
| 5-Position | Benzoyl and secondary benzyl alcohol tethers | Alcohol derivatives showed higher efficacy mdpi.com |
| 5-Position | Tethered propyl-aryl group | Improved antiproliferative activity nih.gov |
| 4-Phenyl Ring (para-position) | Alkylamino side chains | Improved aqueous solubility and antiplasmodial activity researchgate.net |
Design and Synthesis of 6-Methoxythieno[2,3-b]pyridine-Based Combinatorial Libraries
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large numbers of diverse molecules, significantly accelerating the drug discovery process. routledge.com The design and synthesis of combinatorial libraries based on the this compound scaffold allow for a broad exploration of the chemical space around this core structure. nih.govmdpi.com
The synthesis of such libraries often involves multi-component reactions or parallel synthesis approaches. For example, a library of 40 novel thieno[2,3-b]pyridine analogues was synthesized to evaluate their anti-proliferative activity. mdpi.com This involved creating variations at the 5-position with benzoyl or benzyl alcohol tethers and introducing different substituents on the two phenyl rings of the molecule. mdpi.com
The general workflow for generating a combinatorial library of this compound derivatives can be outlined as follows:
Scaffold Synthesis: Efficient synthesis of the core this compound structure.
Building Block Selection: Choosing a diverse set of building blocks to introduce variability at specific positions of the scaffold.
Parallel Synthesis: Reacting the core scaffold with the selected building blocks in a parallel fashion to generate a library of compounds.
Purification and Characterization: Purifying the synthesized compounds and confirming their structures.
High-Throughput Screening: Screening the library for biological activity against a specific target.
This approach has been successfully applied to generate libraries of thieno[2,3-b]pyridines for various therapeutic targets, including cancer and infectious diseases. mdpi.comresearchgate.net
Scaffold Modification and Isosteric Replacement within the Thieno[2,3-b]pyridine Framework
Scaffold modification and isosteric replacement are advanced strategies used to optimize lead compounds by altering the core heterocyclic framework. sci-hub.se Isosterism refers to the principle of replacing an atom or a group of atoms in a molecule with another that has similar physical and chemical properties. sci-hub.se This can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Within the thieno[2,3-b]pyridine framework, isosteric replacement can be applied to various parts of the molecule. For example, the thiophene (B33073) ring, a key component of the scaffold, is a well-known bioisostere of the benzene (B151609) ring. nih.gov This similarity allows for the exploration of replacing the thiophene with other aromatic or heteroaromatic rings to modulate biological activity.
An example of scaffold modification is the exploration of thieno[3,2-b]pyridine (B153574) as an alternative scaffold. nih.gov While structurally similar to thieno[2,3-b]pyridine, the different arrangement of the thiophene and pyridine (B92270) rings can lead to distinct biological activities and target selectivities.
The concept of "scaffold hopping" takes this a step further by replacing the entire thieno[2,3-b]pyridine core with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. sci-hub.se
Chemoinformatic Approaches to this compound Chemical Space
Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis and prediction of compound properties using computational methods. For the this compound scaffold, chemoinformatic approaches can be used to explore its chemical space, prioritize synthetic efforts, and design novel derivatives with desired properties.
Virtual screening is a powerful chemoinformatic technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. rsc.org For the thieno[2,3-b]pyridine class of compounds, molecular modeling and docking studies have been used to predict their binding modes with enzymes like phosphoinositide-specific phospholipase C (PLC). rsc.org These in silico methods help in understanding the structure-activity relationships and guide the design of more potent inhibitors. rsc.org
Quantitative Structure-Activity Relationship (QSAR) studies are another important chemoinformatic tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing the physicochemical properties and structural features of this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
The application of chemoinformatic tools can significantly streamline the drug discovery process for this compound-based compounds by:
Identifying promising hit compounds from virtual libraries.
Prioritizing compounds for synthesis and biological testing.
Providing insights into the mechanism of action.
Guiding the optimization of lead compounds.
Synthesis of Hybrid Scaffolds Incorporating this compound
The synthesis of hybrid scaffolds involves combining the this compound core with other pharmacologically active moieties to create new molecules with potentially synergistic or enhanced biological activities. This strategy aims to leverage the favorable properties of the thieno[2,3-b]pyridine scaffold while introducing new functionalities that can interact with different biological targets or improve drug-like properties.
One approach is to link the this compound scaffold to other heterocyclic systems known for their biological relevance. For instance, the thieno[2,3-b]pyridine core could be coupled with other heterocycles like triazoles or pyrimidines, which are also considered privileged structures in medicinal chemistry. researchgate.netnih.gov
The synthesis of such hybrid molecules often requires multi-step synthetic sequences. For example, a Sonogashira coupling reaction can be used to introduce an alkyne functionality onto the thieno[2,3-b]pyridine core, which can then be used in a "click" reaction to attach another molecular fragment. researchgate.net
The design of hybrid scaffolds is a creative and powerful strategy for expanding the chemical space of this compound and discovering novel compounds with unique therapeutic potential.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Methoxythieno 2,3 B Pyridine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 6-Methoxythieno[2,3-b]pyridine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts are estimated based on general principles and data from related structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.2 - 7.4 | - |
| H3 | 7.0 - 7.2 | - |
| H4 | 8.2 - 8.4 | - |
| H5 | 7.0 - 7.2 | - |
| OCH₃ | 3.9 - 4.1 | 55 - 57 |
| C2 | - | 120 - 125 |
| C3 | - | 115 - 120 |
| C3a | - | 145 - 150 |
| C4 | - | 140 - 145 |
| C5 | - | 110 - 115 |
| C6 | - | 160 - 165 |
| C7a | - | 155 - 160 |
Multi-dimensional NMR experiments are indispensable for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between H2 and H3 on the thiophene (B33073) ring, and between H4 and H5 on the pyridine (B92270) ring, confirming their vicinal arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. The HSQC spectrum would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the proton signal of the methoxy (B1213986) group to its carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the case of this compound, a NOESY experiment could show a through-space correlation between the methoxy protons and the H5 proton, further confirming the position of the methoxy group.
In the pharmaceutical and materials sciences, the solid-state form of a compound is of critical importance as different crystalline forms (polymorphs) or an amorphous state can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. irispublishers.comnih.goveuropeanpharmaceuticalreview.comresearchgate.net By analyzing the chemical shifts and relaxation times in the solid state, ssNMR can distinguish between different polymorphs of this compound that may arise from different crystallization conditions. semanticscholar.org Furthermore, ssNMR can quantify the degree of crystallinity and characterize the molecular mobility within amorphous domains.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. researchgate.net For this compound (C₈H₇NOS), the exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edubiochemcalc.com
Calculated Exact Mass for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₇NOS | 165.0248 |
An experimental HRMS measurement yielding a mass value very close to the calculated exact mass would provide strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion and then analyze the resulting fragment ions. wikipedia.orgnationalmaglab.org This provides valuable information about the molecular structure. The fragmentation pattern of protonated this compound would be expected to involve characteristic losses of small neutral molecules.
A plausible fragmentation pathway for [C₈H₇NOS + H]⁺ could involve:
Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a fragment ion with a characteristic mass loss of 15 Da.
Subsequent loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose a molecule of CO, corresponding to a mass loss of 28 Da.
Cleavage of the thieno[2,3-b]pyridine (B153569) ring system: Fragmentation of the heterocyclic core would lead to a series of smaller fragment ions that can help to confirm the connectivity of the ring system. researchgate.netnih.gov
X-ray Crystallography for Definitive 3D Structure and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comnih.govwikipedia.orglibretexts.orgazom.com By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to generate a detailed electron density map of the molecule.
A successful crystallographic analysis would provide definitive information on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation: The spatial orientation of the methoxy group relative to the thieno[2,3-b]pyridine ring system.
Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, revealing any hydrogen bonding or π-π stacking interactions.
While no specific crystal structure for this compound has been reported in the searched literature, this technique remains the most powerful tool for obtaining an unambiguous solid-state structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.comyoutube.comamericanpharmaceuticalreview.com These two techniques are often complementary.
For this compound, the following characteristic vibrational modes would be expected:
Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H (methoxy) | Stretching | 2850 - 3000 | FT-IR, Raman |
| C=C / C=N (aromatic) | Stretching | 1450 - 1650 | FT-IR, Raman |
| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 | FT-IR |
| C-O (methoxy) | Symmetric Stretching | 1000 - 1075 | FT-IR |
| C-S | Stretching | 600 - 800 | Raman |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 | FT-IR |
The presence of strong absorption bands in these regions would confirm the presence of the aromatic rings, the methoxy group, and the thiophene moiety.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for monitoring the progress of its synthesis. The development and validation of such a method ensure its accuracy, precision, and reliability. researchgate.netnih.gov
The method development process involves a systematic optimization of chromatographic conditions to achieve a symmetrical peak shape for the main compound and adequate separation from any potential impurities or degradation products. scirp.org Key parameters that are optimized include the choice of stationary phase (e.g., C8 or C18 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. nih.govijsred.com For a compound like this compound, with its aromatic and heterocyclic structure, UV detection is highly effective.
Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Ascentis® Express C8 (10 cm × 4.6 mm, 2.7 µm) nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and 15 mM Ammonium (B1175870) Acetate buffer (pH 5.4) nih.gov |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Internal Standard | Phenacetin ptfarm.pl |
| Validation Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis
GC-MS is a highly sensitive technique used to identify and quantify volatile or semi-volatile organic compounds. In the context of this compound, GC-MS is invaluable for detecting residual solvents from the synthesis and purification processes, as well as for identifying volatile byproducts. nih.gov The synthesis of thieno[2,3-b]pyridine derivatives can involve solvents such as ethanol, dioxane, and dimethylformamide (DMF), and reagents like chloroacetonitrile. mdpi.comresearchgate.net
The sample is introduced into the GC system, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. This allows for unambiguous identification of the volatile components.
Table 3: Hypothetical GC-MS Data for Potential Volatile Impurities in a this compound Sample
| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Ethanol | 3.2 | 45, 31, 29 |
| Acetonitrile | 3.5 | 41, 40, 39 |
| Dioxane | 6.8 | 88, 58, 29 |
| Dimethylformamide (DMF) | 7.5 | 73, 44, 29 |
UV-Vis Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from its fused aromatic heterocyclic system. The thieno[2,3-b]pyridine core contains π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which can undergo several types of electronic transitions. The most common transitions for such organic molecules are π → π* and n → π*. researchgate.net
The π → π* transitions are typically high-energy and result in strong absorption bands, often observed in the near-UV region. The n → π* transitions are lower in energy and result in weaker absorption bands, which can sometimes be obscured by the more intense π → π* bands. wiley-vch.de The presence of the methoxy (-OCH₃) group, an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted thienopyridine core.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and assign the electronic transitions observed in the experimental UV-Vis spectrum. chemrxiv.org
Table 4: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound (in Methanol)
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |
|---|---|---|
| ~230 | ~25,000 | π → π* |
| ~275 | ~12,000 | π → π* |
Computational and Theoretical Chemistry Studies on 6 Methoxythieno 2,3 B Pyridine
Quantum Mechanical Calculations (DFT, Ab Initio Methods)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental electronic and structural characteristics of the 6-Methoxythieno[2,3-b]pyridine scaffold.
Electronic Structure, Charge Distribution, and Molecular Orbitals
DFT calculations, often using the B3LYP functional with various basis sets, have been employed to analyze the electronic structure of thieno[2,3-b]pyridine (B153569) derivatives. These studies reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. The Mulliken population analysis is a common method used to estimate partial atomic charges, providing a quantitative measure of the charge distribution on each atom. This information is critical for understanding the molecule's reactivity and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. For thieno[2,3-b]pyridine systems, the HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO is distributed across the pyridine (B92270) ring.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding.
Conformational Analysis and Tautomerism Studies
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and determining the most stable conformation. The thieno[2,3-b]pyridine ring system is largely planar. However, the orientation of the methoxy group relative to the ring system can vary. Computational methods can be used to calculate the energy of different conformers and identify the global minimum energy structure.
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. While this compound itself does not exhibit prominent tautomerism, related hydroxy-substituted thienopyridines can exist in keto-enol tautomeric forms. Computational studies on similar heterocyclic systems have shown that the relative stability of tautomers can be influenced by the solvent environment. For instance, in pyridine derivatives, the hydroxypyridine form may be favored in the gas phase, while the pyridone tautomer can be more stable in a polar solution.
Molecular Dynamics Simulations for Investigating Dynamic Behavior
While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively reported in the literature, the principles of this technique are highly applicable to understanding its dynamic behavior. MD simulations provide a computational microscope to observe the time-dependent movements of atoms and molecules.
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Flexibility: To understand how the methoxy group and other substituents move and interact with the fused ring system over time.
Analyze Solvation Effects: To study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in different environments.
Investigate Interactions with Biomolecules: MD simulations are a powerful tool to model the binding of a ligand to a protein, providing insights into the stability of the complex and the key interactions that govern binding. This can reveal the dynamic nature of the binding process, which is not captured by static docking models.
The general workflow for an MD simulation involves defining the initial positions and velocities of all atoms in the system, and then iteratively solving Newton's equations of motion to predict their positions at subsequent time steps. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior.
Prediction and Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in predicting and elucidating the mechanisms of chemical reactions involving thieno[2,3-b]pyridine derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and identify the most likely reaction pathway.
For instance, in the synthesis of thieno[2,3-b]pyridines, computational studies can help to understand the regioselectivity and stereoselectivity of reactions. One study on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides proposed a reaction mechanism based on the observed products and mechanistic considerations. DFT calculations could be used to model the proposed intermediates and transition states to validate the suggested mechanism and provide a more detailed understanding of the electronic changes that occur throughout the reaction. These theoretical investigations can guide the optimization of reaction conditions to improve yields and selectivity.
Molecular Modeling of Intermolecular Interactions (Focus on binding modes and computational techniques)
Molecular modeling techniques are extensively used to study the intermolecular interactions of thieno[2,3-b]pyridine derivatives, particularly in the context of their biological activity. These studies aim to understand how these molecules bind to their biological targets, such as enzymes or receptors.
Docking studies are a common computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their complementarity. For thieno[2,3-b]pyridine derivatives, docking studies have been used to investigate their binding to various protein kinases and other enzymes. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
More advanced computational techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) , can be used to estimate the free energy of binding. These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone.
These computational approaches are invaluable for:
Identifying potential biological targets.
Understanding the structure-activity relationships (SAR) of a series of compounds.
Guiding the design of new derivatives with improved potency and selectivity.
For example, molecular modeling of certain thieno[2,3-b]pyridine derivatives has revealed that interactions with specific amino acid residues, such as His356, Glu341, Arg549, and Lys438 in phosphoinositide specific-phospholipase C, are important for their activity.
Advanced Research Applications of 6 Methoxythieno 2,3 B Pyridine in Contemporary Chemical Science
6-Methoxythieno[2,3-b]pyridine as a Versatile Synthetic Building Block for Complex Molecules
The thieno[2,3-b]pyridine (B153569) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net The utility of this compound as a synthetic building block stems from its inherent structural features and the reactivity of its core, which allow for the construction of more complex, biologically active molecules.
An efficient synthetic strategy for alkoxy-substituted thieno[2,3-b]pyridines involves a key cyclization reaction. semanticscholar.org Adapting this methodology, this compound can be envisaged as being prepared from a 6-methoxy-2-chloro-3-cyanopyridine intermediate, which undergoes reaction with a sulfur-containing nucleophile like 2-(acetylthio)acetamide (B1609306) to construct the fused thiophene (B33073) ring. semanticscholar.org
Once formed, the this compound scaffold offers several positions for further chemical modification. The thiophene ring is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring, while various positions on both rings can be functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. The methoxy (B1213986) group itself is an important modulator of the molecule's properties; it is a strong electron-donating group that influences the reactivity of the pyridine ring and can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. researchgate.net Its presence is crucial for fine-tuning the lipophilicity and metabolic stability of derivative compounds.
The versatility of this scaffold is demonstrated by the wide range of complex molecules that have been developed from the parent thieno[2,3-b]pyridine core. These derivatives have shown potent activity in inhibiting cancer cell proliferation and motility. nih.govnih.gov The introduction of the 6-methoxy group provides a strategic tool for chemists to refine these activities, leading to the development of new therapeutic candidates.
| Molecule Class | Synthetic Approach | Key Functional Groups | Potential Application | Reference |
|---|---|---|---|---|
| 2-Carboxamides | Acylation of a 3-aminothieno[2,3-b]pyridine precursor. | Amide at C2, various substituents on the phenyl ring. | Anticancer agents, PI-PLC inhibitors. | mdpi.combohrium.com |
| Quinoline-fused Derivatives | Annulation reaction involving the 5,6-positions of the pyridine ring. | Fused cycloalkyl or heterocyclic ring. | Antiproliferative agents for prostate cancer. | nih.govnih.govresearchgate.net |
| Pyridothienopyrimidines | Cyclocondensation of 3-aminothieno[2,3-b]pyridines with reagents like triethyl orthoformate. | Fused pyrimidine (B1678525) ring system. | Biologically active condensed heterocyclic systems. | ossila.comresearchgate.net |
| Alkoxy-substituted Derivatives | Reaction of chloro-cyanopyridines with sulfur nucleophiles. | Alkoxy group on the pyridine ring. | Modulation of electronic properties for medicinal or materials science applications. | semanticscholar.org |
Potential Applications of this compound in Materials Science
The planar, π-conjugated structure of the thieno[2,3-b]pyridine system makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics and functional dyes. The 6-methoxy substituent plays a critical role in tuning the electronic and photophysical properties of the molecule.
Organic molecules with luminescent properties are of great interest for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and optical recording systems. Certain substituted thieno[2,3-b]pyridines have been shown to exhibit a phenomenon known as aggregation-induced emission (AIE). bohrium.com In AIE-active molecules (AIEgens), the substance is non-emissive when dissolved but becomes highly fluorescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for solid-state lighting applications like OLEDs, as it mitigates the common problem of aggregation-caused quenching seen in many traditional fluorophores.
The 6-methoxy group, as a potent electron-donating group, would significantly influence the optoelectronic properties of the thieno[2,3-b]pyridine core. It raises the energy of the highest occupied molecular orbital (HOMO), which in turn reduces the HOMO-LUMO energy gap. This "bandgap tuning" is a fundamental strategy in the design of organic semiconductors and light-emitting materials, as it directly affects the wavelength of light absorbed and emitted. Therefore, this compound could serve as a key building block for creating novel AIEgens with tailored emission colors for use in next-generation displays and lighting.
| Property | Effect of 6-Methoxy Group | Rationale | Potential Application |
|---|---|---|---|
| HOMO Energy Level | Increase (less negative) | The methoxy group is a strong electron-donating group, destabilizing the HOMO. | Tuning charge injection properties in organic field-effect transistors (OFETs). |
| LUMO Energy Level | Minor change | Substituent effects are typically more pronounced on the HOMO level. | - |
| Energy Gap (HOMO-LUMO) | Decrease | A higher HOMO level reduces the energy difference between the frontier orbitals. | Red-shifting of absorption and emission spectra for color tuning in OLEDs. |
| Fluorescence Quantum Yield | Potential Increase | Electron-donating groups can enhance the emissive properties of a fluorophore. | Development of brighter materials for OLEDs and fluorescent probes. |
The same electronic properties that make this compound attractive for optoelectronics also apply to its use in advanced dyes and pigments. Thienopyridine derivatives have been investigated as components in metal-free sensitizers for dye-sensitized solar cells (DSSCs). researchgate.net In such applications, the dye molecule acts as a light-harvesting material. The 6-methoxy group would function as an intrinsic electron-donating moiety within a donor-π-acceptor (D-π-A) dye architecture, promoting efficient intramolecular charge transfer upon photoexcitation—a key process for efficient solar energy conversion.
Furthermore, the high fluorescence quantum yields and AIE characteristics observed in related thieno[2,3-b]pyridine systems suggest that 6-methoxy derivatives could be developed into novel fluorescent dyes for applications such as bio-imaging, security inks, or functional coatings. bohrium.com
Role of this compound in the Development of Supramolecular Architectures
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound possesses several structural features that make it an excellent candidate for constructing such architectures.
π-Stacking Interactions: The planar, aromatic thieno[2,3-b]pyridine core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures like liquid crystals or columnar phases.
Metal Coordination: The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring can act as Lewis basic sites for coordination with metal ions. This allows the molecule to be used as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers.
Hydrogen Bonding: The oxygen atom of the methoxy group provides an additional hydrogen bond acceptor site. This feature can be exploited to direct the assembly of molecules through specific hydrogen bonding patterns, leading to the formation of predictable and stable supramolecular networks.
Through the interplay of these non-covalent forces, this compound could be used to design novel materials with tailored porosity, conductivity, or optical properties, driven by its self-assembly into highly ordered, multi-molecular structures.
Design of this compound-Based Chemical Probes
Chemical probes are powerful tools designed to study biological processes by selectively interacting with a specific target, such as an enzyme or receptor. The thieno[2,3-b]pyridine scaffold has been identified as an inhibitor of targets like phosphoinositide phospholipase C (PI-PLC), which is implicated in cancer. mdpi.com
Should a derivative of this compound be identified as a potent and selective inhibitor of a biological target, the scaffold could be readily adapted into a chemical probe. The design of such a probe would involve attaching a reporter tag—such as a fluorophore for imaging, a biotin (B1667282) group for affinity purification, or a photo-crosslinking group for target identification—to the core structure. The this compound core would serve as the "warhead" providing target affinity and selectivity, while the appended tag would enable visualization or isolation of the target. The methoxy group itself, or other positions on the ring system, could serve as a chemical handle for attaching a linker to the reporter tag without disrupting the key interactions required for target binding.
Contribution of this compound to Novel Chemical Reaction Methodologies
The synthesis and derivatization of this compound can contribute to the development of new chemical reaction methodologies. The efficient preparation of alkoxy-substituted thieno[2,3-b]pyridines, as outlined by Saito et al. for the 4-alkoxy isomers, represents a significant methodological advancement for this class of heterocycles. semanticscholar.org This approach, based on the cyclization of functionalized pyridine precursors, provides a reliable route to these valuable compounds.
Once synthesized, this compound becomes a platform for exploring new reactions. The electron-donating methoxy group deactivates the pyridine ring towards nucleophilic attack but activates it towards electrophilic substitution, altering the regioselectivity of reactions compared to the unsubstituted parent compound. Studying the site-selectivity of reactions such as halogenation, nitration, or metal-catalyzed C-H activation on the this compound substrate would provide valuable insights into the reactivity of complex, electron-rich heterocyclic systems. These studies could lead to the discovery of novel, regioselective reactions for the functionalization of thienopyridines, expanding the toolbox available to synthetic chemists for creating diverse molecular architectures.
Emerging Research Directions and Future Challenges for 6 Methoxythieno 2,3 B Pyridine Chemistry
Exploration of Underexplored Reactivity and Synthetic Pathways of 6-Methoxythieno[2,3-b]pyridine
While established methods for constructing the thieno[2,3-b]pyridine (B153569) core exist, often involving cyclization of functionalized pyridine (B92270) precursors, significant opportunities remain to explore novel reactivity patterns for the 6-methoxy derivative. researchgate.netresearchgate.net The electron-donating nature of the methoxy (B1213986) group at the 6-position influences the electron density of the bicyclic system, which can be harnessed for new synthetic transformations.
Future research is likely to focus on:
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq However, the activating methoxy group could facilitate selective substitution on the pyridine ring, a reaction that is typically challenging. rsc.org Systematic studies on reactions like nitration, halogenation, and Friedel-Crafts type acylations under various conditions are needed to map the regioselectivity and reactivity of the 6-methoxy scaffold. wikipedia.orgresearchgate.net
C-H Functionalization: Modern synthetic methods focusing on direct C-H activation and functionalization represent a major underexplored avenue. rsc.org These approaches could provide more atom-economical and efficient routes to introduce new substituents at various positions of the thieno[2,3-b]pyridine core, bypassing the need for pre-functionalized starting materials. Photochemical methods, for instance, have shown promise in the functionalization of pyridines via pyridinyl radicals. acs.org
Novel Cyclization Strategies: The development of new multicomponent or cascade reactions to build the this compound skeleton from simple, readily available starting materials is a continuing goal. researchgate.net For example, visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines has been used to synthesize related thieno[2,3-b]pyridines, offering a greener alternative to traditional methods. tandfonline.com
Table 1: Potential Synthetic Exploration Areas for this compound
| Research Area | Potential Reaction | Objective |
| Electrophilic Substitution | Nitration, Halogenation, Acylation | Determine regioselectivity and reactivity influenced by the 6-methoxy group. rsc.orgyoutube.com |
| C-H Functionalization | Photoredox Catalysis, Transition-Metal Catalysis | Achieve direct and efficient installation of functional groups on the scaffold. rsc.orgacs.org |
| Novel Synthetic Routes | Multicomponent Reactions, Cascade Cyclizations | Develop more efficient and sustainable one-pot syntheses of the core structure. researchgate.net |
| Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig | Introduce diverse aryl, alkynyl, and amino substituents to build molecular complexity. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comjptcp.com For this compound, these computational tools offer powerful new approaches to accelerate research and uncover novel applications.
Key future applications include:
Predictive Modeling: ML algorithms can be trained on existing data from thienopyridine derivatives to predict various properties of new, unsynthesized 6-methoxy analogues. mdpi.com This includes predicting biological activity against specific targets, as well as ADME (absorption, distribution, metabolism, and excretion) properties, thereby prioritizing the synthesis of the most promising candidates. nih.gov
De Novo Design: Generative AI models can design novel derivatives of this compound tailored to bind to a specific biological target. mdpi.com These models can explore a vast chemical space to propose structures with optimized properties, potentially leading to the discovery of compounds with improved potency and selectivity.
Reaction Prediction and Optimization: AI can assist in planning more efficient synthetic routes. nih.govresearchgate.net By analyzing vast databases of chemical reactions, ML models can predict the outcomes of unknown reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and help troubleshoot challenging synthetic steps. nih.gov
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target. | Rapidly identifies potential hit compounds for further investigation. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) - Correlating chemical structure with biological activity. | Predicts the activity of new derivatives and guides lead optimization. nih.gov |
| Generative Models | Designing novel molecules with desired properties from scratch. | Expands the chemical space around the this compound scaffold. |
| Synthesis Planning | Predicting reaction outcomes and suggesting optimal synthetic routes. | Accelerates the synthesis of target molecules and improves efficiency. researchgate.net |
Advances in High-Throughput Experimentation for this compound Synthesis and Analysis
High-throughput experimentation (HTE) involves the use of automation and robotics to perform a large number of experiments in parallel. mdpi.com This technology is becoming indispensable for accelerating the discovery and optimization of new compounds and synthetic reactions.
For this compound, HTE can be applied to:
Reaction Optimization: HTE platforms can rapidly screen a wide range of reaction parameters—such as catalysts, ligands, bases, solvents, and temperatures—to quickly identify the optimal conditions for a given transformation. This is particularly valuable for optimizing challenging cross-coupling or C-H functionalization reactions.
Library Synthesis: Automated synthesis platforms can be used to generate large libraries of this compound derivatives by systematically varying substituents at different positions on the scaffold. researchgate.netresearchgate.net These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.net
Rapid Analysis: Integrating HTE with rapid analytical techniques, such as mass spectrometry and UPLC, allows for the quick analysis of reaction outcomes and the purity of synthesized compounds, dramatically increasing the pace of research.
The development of standardized, capsule-based automated synthesis modules further simplifies this process, making the rapid production of diverse heterocyclic libraries more accessible. researchgate.net
Development of Novel Sustainable Production Methods for this compound
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com Developing sustainable methods for the production of this compound is a key future challenge.
Promising research directions include:
Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.gov Research into using heterogeneous or recyclable catalysts can also reduce waste and cost.
Photocatalysis and Electrosynthesis: Using visible light or electricity to drive chemical reactions can often be more energy-efficient and avoid the need for harsh reagents. tandfonline.com Light-promoted protocols offer an environmentally friendly way to access complex heterocyclic structures. tandfonline.com
Biocatalysis: The use of enzymes or whole-cell systems to perform specific chemical transformations offers a highly selective and sustainable alternative to traditional chemical methods. nih.govrsc.org For instance, fungal peroxygenases have been used for the synthesis of metabolites of thienopyridine drugs like clopidogrel, showcasing the potential for biocatalytic approaches in modifying the scaffold. semanticscholar.orgnih.gov
Expanding the Non-Biological Application Spectrum of this compound-Based Compounds
While thienopyridines are primarily known for their pharmacological activities, their unique electronic and photophysical properties make them attractive candidates for applications in materials science. nih.govnih.gov The this compound scaffold, with its electron-rich nature, is a promising building block for novel functional materials.
Future research could explore:
Organic Electronics: Thiophene-based materials are widely used in organic electronics due to their excellent charge-transport properties. mdpi.com Thienopyridine derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. beilstein-journals.org The introduction of the pyridine nitrogen and the methoxy group can be used to tune the HOMO/LUMO energy levels and other electronic properties of the material. mdpi.com
Sensors and Dyes: The fused aromatic system can exhibit interesting photophysical properties, such as fluorescence. This could be exploited in the development of chemical sensors or fluorescent probes. Thienopyridine-based dyes have been investigated as metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). mdpi.com
Polymer Science: Thienylpyridine and thienylethynylpyridine derivatives have been studied as precursors for new organic polymers with interesting electronic structures. rsc.org Functionalized this compound could be incorporated as a monomer into conjugated polymers for various electronic applications.
Table 3: Potential Non-Biological Applications for this compound Derivatives
| Application Area | Rationale | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Thiophene-based systems are effective charge carriers and emitters. beilstein-journals.org | Serve as an electron-rich building block in emitter or host materials. |
| Organic Field-Effect Transistors (OFETs) | Fused aromatic rings can facilitate π-π stacking and charge mobility. | Component of organic semiconductor materials. |
| Dye-Sensitized Solar Cells (DSSCs) | D-π-A structures are effective for light harvesting. mdpi.com | Act as the core π-system in a metal-free organic dye. |
| Chemical Sensors | Aromatic systems can exhibit fluorescence quenching or enhancement upon binding an analyte. | Core fluorophore in a chemosensor. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
